molecular formula C17H19N B12937970 2,6,9,9-Tetramethyl-9,10-dihydroacridine CAS No. 6271-68-7

2,6,9,9-Tetramethyl-9,10-dihydroacridine

Cat. No.: B12937970
CAS No.: 6271-68-7
M. Wt: 237.34 g/mol
InChI Key: HJKHLTFWVJURCY-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2,6,9,9-Tetramethyl-9,10-dihydroacridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various acridine derivatives with different functional groups, which can be tailored for specific applications in organic electronics and photonics .

Scientific Research Applications

2,6,9,9-Tetramethyl-9,10-dihydroacridine has several scientific research applications:

Mechanism of Action

The mechanism by which 2,6,9,9-Tetramethyl-9,10-dihydroacridine exerts its effects involves its electron-donating properties. This allows it to participate in various photophysical processes, such as thermally activated delayed fluorescence (TADF). The compound’s molecular structure enables efficient reverse intersystem crossing (RISC) between singlet and triplet states, enhancing its emission properties in OLED applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6,9,9-Tetramethyl-9,10-dihydroacridine is unique due to its specific functionalization at the 2 and 7 positions, which enhances its electron-donating properties and makes it particularly suitable for applications in TADF emitters and OLEDs. Its ability to undergo various chemical modifications further adds to its versatility in scientific research and industrial applications .

Properties

CAS No.

6271-68-7

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

2,6,9,9-tetramethyl-10H-acridine

InChI

InChI=1S/C17H19N/c1-11-6-8-15-14(9-11)17(3,4)13-7-5-12(2)10-16(13)18-15/h5-10,18H,1-4H3

InChI Key

HJKHLTFWVJURCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C(C2(C)C)C=CC(=C3)C

Origin of Product

United States

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